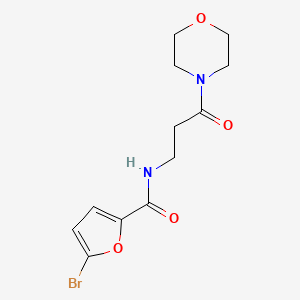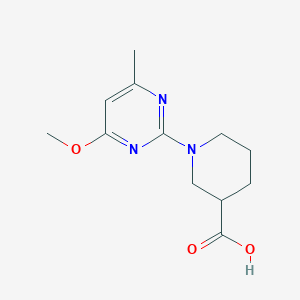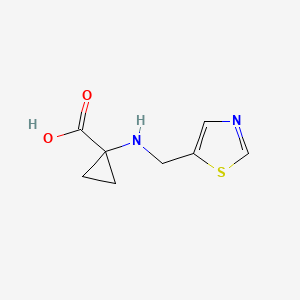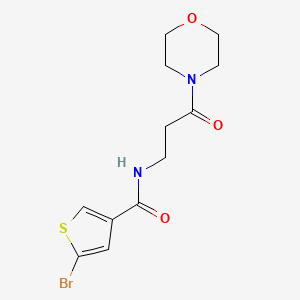
5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. In addition, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis. Furthermore, 5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has been shown to inhibit the activity of the proteasome, a complex that degrades proteins.
Biochemical and Physiological Effects:
5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell cycle progression. In addition, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, 5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide in lab experiments is that it has been shown to have low toxicity in animal models. In addition, it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine its efficacy and safety in clinical trials. In addition, research on its mechanism of action may lead to the development of more potent and selective analogs. Furthermore, studies on its neuroprotective effects may lead to its use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide can be synthesized through a series of chemical reactions. The starting material is furan-2-carboxylic acid, which is reacted with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with morpholine and ethyl 3-oxobutanoate to form the desired product, 5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide.
Aplicaciones Científicas De Investigación
5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Furthermore, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
5-bromo-N-(3-morpholin-4-yl-3-oxopropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c13-10-2-1-9(19-10)12(17)14-4-3-11(16)15-5-7-18-8-6-15/h1-2H,3-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQSEHBSTNZDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide](/img/structure/B6642234.png)
![[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol](/img/structure/B6642235.png)



![N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine](/img/structure/B6642265.png)

![2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B6642283.png)
![8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6642284.png)

![N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine](/img/structure/B6642291.png)

![3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)
